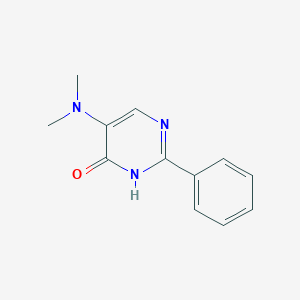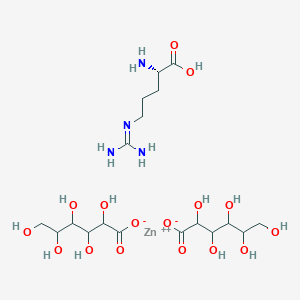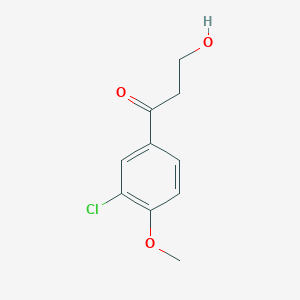
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one, also known as Br-DPhPM, is a pyrimidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyrimidine ring with two phenyl groups and a bromine atom attached to it.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to inhibit the activity of protein kinases by binding to the ATP-binding site, which prevents the transfer of phosphate groups to target proteins. This results in the inhibition of signal transduction pathways, which can lead to the suppression of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one exhibits anti-inflammatory and anti-tumor properties. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one in lab experiments is its inhibitory activity against protein kinases. This makes it a useful tool for studying signal transduction pathways and their role in various cellular processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one. One potential direction is the development of more potent and selective inhibitors of protein kinases. Additionally, further studies could investigate the anti-inflammatory and anti-tumor properties of this compound and its potential applications in cancer therapy. Furthermore, research could focus on improving the solubility of 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 5-bromo-2,6-diphenyl-1H-pyrimidin-4-one involves the reaction of 2,6-diphenyl-4H-pyrimidin-4-one with bromine in the presence of acetic acid. This reaction results in the substitution of a hydrogen atom with a bromine atom on the pyrimidine ring. The yield of this reaction is typically around 60-70%. The resulting compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against various enzymes such as protein kinases, which are involved in signal transduction pathways and play a crucial role in cell growth and differentiation. Additionally, it has been reported to have anti-inflammatory and anti-tumor properties.
Propiedades
Nombre del producto |
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C16H11BrN2O |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
5-bromo-2,6-diphenyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
Clave InChI |
JWDIAOXZKTYFCH-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



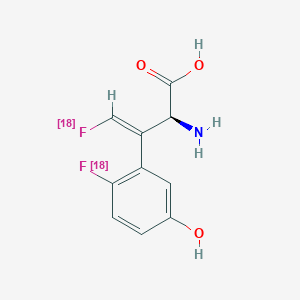
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
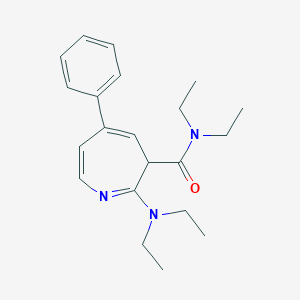
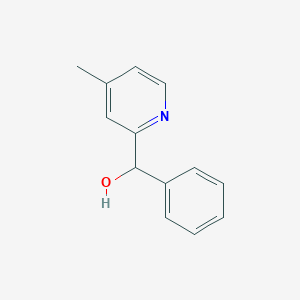
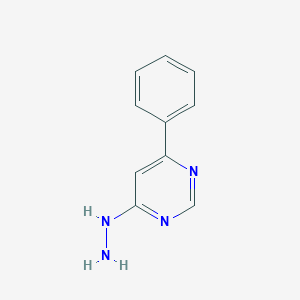
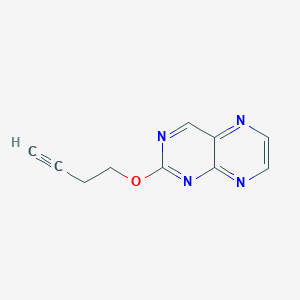
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
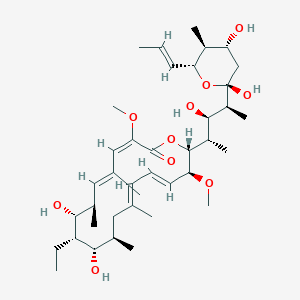
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

